![molecular formula C18H16N2O B14376889 1-[(2,3-Diphenyloxiran-2-yl)methyl]-1H-imidazole CAS No. 88630-21-1](/img/structure/B14376889.png)
1-[(2,3-Diphenyloxiran-2-yl)methyl]-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2,3-Diphenyloxiran-2-yl)methyl]-1H-imidazole is a compound that features an imidazole ring substituted with a 2,3-diphenyloxirane moiety. Imidazole derivatives are known for their wide range of biological activities and applications in various fields, including pharmaceuticals and materials science. The presence of the oxirane ring adds to the compound’s reactivity and potential for diverse chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2,3-Diphenyloxiran-2-yl)methyl]-1H-imidazole typically involves the reaction of 2,3-diphenyloxirane with an imidazole derivative. One common method is the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the formation of the imidazole ring . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-[(2,3-Diphenyloxiran-2-yl)methyl]-1H-imidazole undergoes several types of chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols or other oxygenated products.
Reduction: The imidazole ring can be reduced under specific conditions to yield various hydrogenated derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxirane ring, leading to the formation of various substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the oxirane ring under basic or acidic conditions.
Major Products: The major products formed from these reactions include diols, hydrogenated imidazole derivatives, and various substituted imidazole compounds, depending on the specific reagents and conditions used.
Scientific Research Applications
1-[(2,3-Diphenyloxiran-2-yl)methyl]-1H-imidazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s biological activity makes it a candidate for studies on enzyme inhibition and receptor binding.
Medicine: Imidazole derivatives are known for their antimicrobial, antifungal, and anticancer properties, making this compound of interest in drug development.
Mechanism of Action
The mechanism of action of 1-[(2,3-Diphenyloxiran-2-yl)methyl]-1H-imidazole involves its interaction with various molecular targets, including enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. The oxirane ring’s reactivity allows it to form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition or receptor modulation.
Comparison with Similar Compounds
- 1-[(2,3-Diphenyloxiran-2-yl)methyl]-1H-benzimidazole
- 1-[(2,3-Diphenyloxiran-2-yl)methyl]-1H-pyrazole
- 1-[(2,3-Diphenyloxiran-2-yl)methyl]-1H-triazole
Comparison: Compared to these similar compounds, 1-[(2,3-Diphenyloxiran-2-yl)methyl]-1H-imidazole is unique due to its specific substitution pattern and the presence of both the imidazole and oxirane rings. This combination imparts distinct reactivity and biological activity, making it a versatile compound for various applications.
Properties
CAS No. |
88630-21-1 |
|---|---|
Molecular Formula |
C18H16N2O |
Molecular Weight |
276.3 g/mol |
IUPAC Name |
1-[(2,3-diphenyloxiran-2-yl)methyl]imidazole |
InChI |
InChI=1S/C18H16N2O/c1-3-7-15(8-4-1)17-18(21-17,13-20-12-11-19-14-20)16-9-5-2-6-10-16/h1-12,14,17H,13H2 |
InChI Key |
RJYKUQHHFVNUQM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2C(O2)(CN3C=CN=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,1'-[Oxydi(4,1-phenylene)]bis[2-(4-chlorophenyl)ethan-1-one]](/img/structure/B14376817.png)
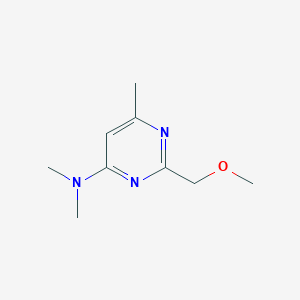
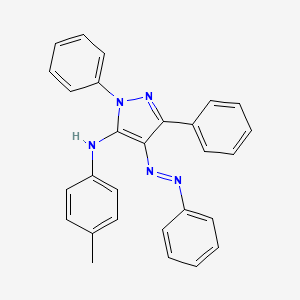
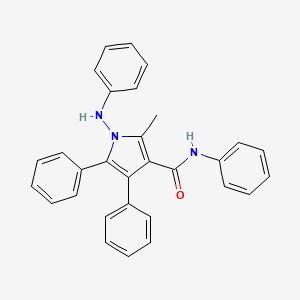
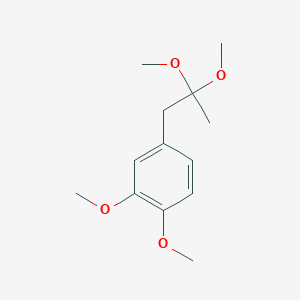

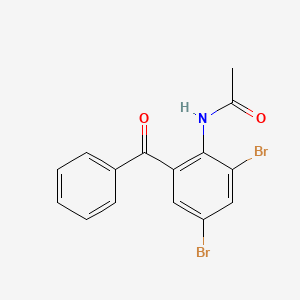
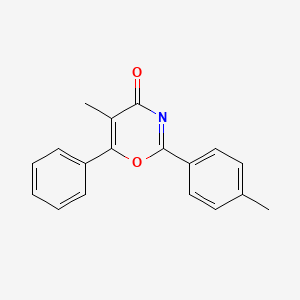
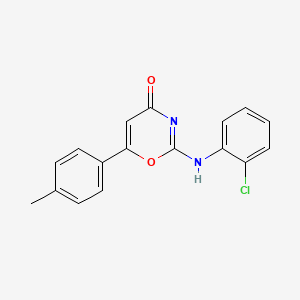
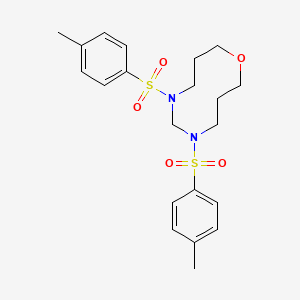
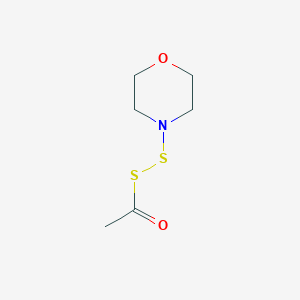
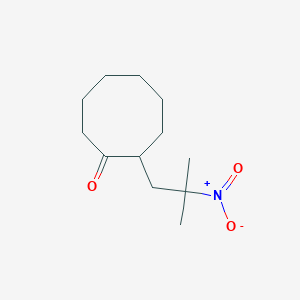

![1-(Phenoxycarbonyl)-3-{[(propan-2-yl)oxy]carbonyl}pyridin-1-ium chloride](/img/structure/B14376900.png)
